molecular formula C27H18S5 B14176050 2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene CAS No. 918865-69-7

2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene

Cat. No.: B14176050
CAS No.: 918865-69-7
M. Wt: 502.8 g/mol
InChI Key: LNUDJQOLPJVTQL-UHFFFAOYSA-N
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Description

2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene typically involves multi-step organic reactions. One common method includes the use of thiophene derivatives and phenyl groups through cross-coupling reactions. These reactions often employ palladium or nickel catalysts to facilitate the formation of carbon-carbon bonds between the thiophene rings and the phenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.

Scientific Research Applications

2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene involves its interaction with various molecular targets and pathways. The compound’s multiple thiophene rings and phenyl group allow it to participate in π-π stacking interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
  • 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile

Uniqueness

Compared to similar compounds, 2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene stands out due to its unique combination of multiple thiophene rings and a phenyl group. This structure imparts distinct electronic and optical properties, making it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

CAS No.

918865-69-7

Molecular Formula

C27H18S5

Molecular Weight

502.8 g/mol

IUPAC Name

2-[bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene

InChI

InChI=1S/C27H18S5/c1-2-6-18(7-3-1)19-10-13-24(30-19)27(25-14-11-22(31-25)20-8-4-16-28-20)26-15-12-23(32-26)21-9-5-17-29-21/h1-17,27H

InChI Key

LNUDJQOLPJVTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(C3=CC=C(S3)C4=CC=CS4)C5=CC=C(S5)C6=CC=CS6

Origin of Product

United States

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